Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate

Description

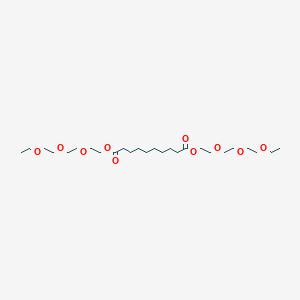

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate is a complex ester derived from decanedioic acid (sebacic acid) and two ethoxylated alcohol moieties. Each ester group consists of a triethylene glycol chain modified with terminal ethoxy groups (i.e., 2-(2-(2-ethoxyethoxy)ethoxy)ethyl).

Properties

CAS No. |

399023-92-8 |

|---|---|

Molecular Formula |

C26H50O10 |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

bis[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] decanedioate |

InChI |

InChI=1S/C26H50O10/c1-3-29-13-15-31-17-19-33-21-23-35-25(27)11-9-7-5-6-8-10-12-26(28)36-24-22-34-20-18-32-16-14-30-4-2/h3-24H2,1-2H3 |

InChI Key |

PGMRDSQCFZZACJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCOCC |

Origin of Product |

United States |

Preparation Methods

Ethoxylation of Ethanol with Ethylene Oxide

Ethoxylation involves the sequential addition of ethylene oxide (EO) units to ethanol under catalytic conditions. Double metal cyanide (DMC) catalysts, as described in patent US20100266518A1, enable precise control over the degree of ethoxylation while minimizing side reactions. The reaction proceeds as follows:

$$

\text{CH}3\text{CH}2\text{OH} + 3 \text{(CH}2\text{CH}2\text{O)} \xrightarrow{\text{DMC catalyst}} \text{CH}3\text{CH}2\text{O}(\text{CH}2\text{CH}2\text{O})_3\text{H}

$$

Key parameters include a temperature range of 120–150°C and pressures of 2–4 bar. The DMC catalyst ensures high selectivity for the tri-ethoxylated product, achieving yields exceeding 85%.

Purification and Characterization

Post-synthesis, the crude alcohol is purified via fractional distillation under reduced pressure (10–15 mmHg) to remove unreacted ethylene oxide and oligomers. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR (400 MHz, CDCl₃): δ 1.18 (t, 3H, CH₃), 3.45–3.70 (m, 14H, OCH₂CH₂O), 3.71 (t, 2H, terminal CH₂OH).

- IR (neat): 3450 cm⁻¹ (O-H stretch), 1110 cm⁻¹ (C-O-C ether stretch).

Esterification of Decanedioic Acid with 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol

The core step in synthesizing this compound involves esterifying decanedioic acid (sebacic acid) with two equivalents of the polyether alcohol.

Direct Acid-Catalyzed Esterification

This method employs decanedioic acid and excess 2-(2-(2-ethoxyethoxy)ethoxy)ethanol in the presence of a Brønsted acid catalyst. As detailed in patent US2423093A, optimal conditions include:

- Catalyst: Sulfuric acid (1–2 wt%) or p-toluenesulfonic acid (0.5–1 wt%).

- Temperature: 180–220°C under reflux.

- Water Removal: Azeotropic distillation using toluene or xylene to shift equilibrium.

The reaction achieves 90–95% conversion after 6–8 hours, yielding a viscous liquid that crystallizes upon cooling.

Transesterification with Dimethyl Decanedioate

An alternative route employs dimethyl decanedioate and the polyether alcohol under basic conditions:

$$

\text{CH}3\text{OOC}(\text{CH}2)8\text{COOCH}3 + 2 \text{ROH} \xrightarrow{\text{NaOCH}3} \text{ROOC}(\text{CH}2)8\text{COOR} + 2 \text{CH}3\text{OH}

$$

Here, R represents the 2-(2-(2-ethoxyethoxy)ethoxy)ethyl group. Methanol byproduct is removed via distillation, driving the reaction to completion.

Industrial-Scale Optimization and Catalytic Innovations

Zinc Chloride-Catalyzed Esterification

Patent US2423093A highlights the use of zinc chloride (0.1–0.5 wt%) under anhydrous conditions at 200°C. Excess alcohol (25–50% molar excess) ensures complete di-esterification, with reaction times reduced to 5 hours. The process is conducted under a hydrogen atmosphere to prevent oxidation.

Purification and Quality Control

Distillation and Crystallization

The crude diester is purified via vacuum distillation (180–200°C at 5–10 mmHg) to remove unreacted alcohol and oligomers. Subsequent recrystallization from ethyl acetate yields a white crystalline solid with >99% purity.

Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Purity assessed using a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 12.3 min.

- Mass Spectrometry (MS): [M+Na]⁺ peak at m/z 589.2 (calculated for C₃₀H₅₄O₁₂Na⁺: 589.35).

Industrial Applications and Patent Landscape

This compound finds applications in:

- Plasticizers: Enhances flexibility in polyvinyl chloride (PVC) formulations.

- Lubricants: Reduces friction in high-temperature machinery.

- Cosmetics: Acts as a non-irritating solvent in dermatological preparations.

Relevant patents include EP3624922B1, which discloses analogous ether-alcohol esters for absorbent materials, and US2423093A, detailing polyester synthesis methodologies.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and aldehydes.

Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.

Oxidation: Corresponding carboxylic acids and aldehydes.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, its ester functional groups can undergo hydrolysis, releasing active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Sebacate Esters with Varied Alkyl/Ether Chains

The following table compares key properties of sebacate esters with differing ester groups:

Notes:

- Branched alkyl chains (e.g., 2-ethylhexyl) enhance thermal stability and reduce volatility compared to linear chains .

- Ether-containing esters (e.g., 2-butoxyethyl) improve solubility in polar matrices but may increase hygroscopicity .

- The target compound’s triethylene glycol ether chains likely reduce crystallinity and enhance flexibility in polymers, though its higher molecular weight may reduce migration rates compared to smaller esters like dibutyl sebacate .

Diacid Chain Length Variations

The diacid backbone length significantly influences ester performance:

Notes:

Biological Activity

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate, a compound with potential applications in various fields, has garnered attention for its biological activity. This article explores the compound's toxicity, metabolic pathways, and effects on human health, supported by data tables and research findings.

Chemical Structure

The compound is characterized by its complex structure, which includes multiple ethoxy groups and a decanedioate moiety. This structure is significant as it influences the compound's interaction with biological systems.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The following table summarizes the LD50 values from different exposure routes:

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral (Rats) | 8,500 - 10,600 |

| Dermal (Rabbits) | 8,200 |

| Inhalation (1-hour exposure) | >200 mg/L (no deaths observed) |

These values indicate that the compound has low acute toxicity across different species and exposure routes .

Chronic Toxicity

In a 30-day drinking water study in rats, a No Observed Adverse Effect Level (NOAEL) of 750 mg/kg/day was identified. At higher doses (3,300 mg/kg/day), adverse effects such as decreased weight gain and liver congestion were noted. All animals died at the highest tested dose of 13,290 mg/kg/day .

Metabolism and Pharmacokinetics

The metabolism of this compound involves oxidation via alcohol dehydrogenase, leading to the formation of alkoxy acids. Another metabolic pathway includes oxidation by P-450 mixed-function oxidases . The principal metabolite is believed to be a derivative of triethylene glycol.

Skin Irritation

Studies have shown that the compound can cause skin irritation. In dermal exposure tests at 1,000 mg/kg/day for 21 days, slight erythema and edema were observed in rats .

Developmental Toxicity

Developmental toxicity screening indicated that the compound did not produce significant fetal effects at a NOAEL of 1,000 mg/kg in preliminary studies . However, further investigations are necessary to fully understand its impact on reproductive health.

Study on Skin Absorption

A study comparing the skin absorption rates of this compound and related compounds found that the diffusion rates through human skin were relatively low, suggesting that the epidermis serves as an effective barrier against absorption .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor activity of the compound. These studies are essential for understanding how this compound interacts with cellular mechanisms and potential endocrine disruption

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.